Absence of Electrophilic Fluorination Reactivity Compared to N-Fluorosulfonimides
In a direct head-to-head reactivity screen, FC(SO2CF3)3 was evaluated as a potential electrophilic fluorination reagent using a panel of representative nucleophiles (including enolates, amines, and thiols). Unlike established 'CF-type' fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), FC(SO2CF3)3 showed no detectable fluorination of any substrate under standard conditions. Instead, the compound acted exclusively as a mild oxidant, converting iodide to iodine but failing to transfer fluorine to carbon, nitrogen, or sulfur nucleophiles [1]. This mechanistic distinction is critical: a procurement choice based on fluorination capability would be erroneous.
| Evidence Dimension | Yield of fluorinated product with standard nucleophiles |
|---|---|
| Target Compound Data | 0% fluorination yield across tested nucleophiles; oxidative iodination observed instead |
| Comparator Or Baseline | N-Fluorobenzenesulfonimide (NFSI): typical >60% fluorination yield for enolate substrates under analogous conditions |
| Quantified Difference | Absolute qualitative divergence: fluorination vs. oxidative pathway |
| Conditions | Reaction with carbanionic, aminic, and thiolic nucleophiles in aprotic solvents at 0–25 °C |
Why This Matters
Eliminates the compound from consideration as an electrophilic fluorination reagent, preventing costly procurement for an application where it is known to fail.
- [1] Kirsch, P.; Bremer, M.; Hahn, A.; Welz-Biermann, U.; Buchholz, H.A.; Prakash, G.K.S.; Lork, E.; Sevenard, D.V.; Roschenthaler, G.-V. Fluorotris(trifluoromethylsulfonyl)methane: synthesis, characterization and reactivity. J. Fluor. Chem. 2003, 122 (2), 233–236. View Source
